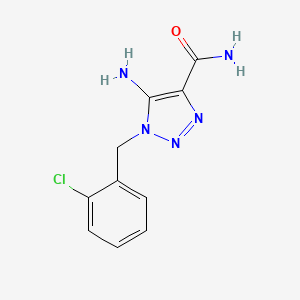

5-氨基-1-(2-氯苄基)-1H-1,2,3-三唑-4-甲酰胺

描述

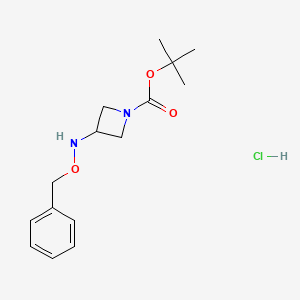

The compound of interest, 5-amino-1-(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide, is a derivative of 1,2,3-triazole, which is a class of heterocyclic compounds featuring a five-membered ring containing three nitrogen atoms. These compounds have garnered attention due to their potential applications in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of triazole derivatives typically involves the 1,3-dipolar cycloaddition reaction. For instance, the synthesis of 5-amino-1,2,4-triazoles can be achieved by reacting hydrazonoyl hydrochlorides with carbodiimides, using triethylamine as a base. This method demonstrates compatibility with both symmetric and asymmetric carbodiimides, although diphenyl carbodiimide is an exception . Another related compound, N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide, was synthesized from 4-chlorobenzenamine through a five-step process, with the final reaction conditions optimized to a temperature of 78°C and a reaction time of 8 hours, achieving an 88% yield .

Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized by the presence of a triazole ring, which can be functionalized with various substituents. The structure of these compounds is often confirmed using techniques such as 1H NMR and mass spectrometry (MS). For example, the structure of the N-(2-Aminoethyl) derivative mentioned earlier was characterized using these methods .

Chemical Reactions Analysis

Triazole derivatives can undergo further chemical reactions to produce a variety of heterocyclic compounds. For instance, thioamides of 5-amino-2-aryl-2H-1,2,3-triazole-4-carboxylic acid can be synthesized and then subjected to heterocyclization reactions with bifunctional reagents. This leads to the formation of new heterocyclic polycyclic ensembles that include a 1,2,3-triazole fragment, a thiazole, and a residue of the natural alkaloid cytisine .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 5-amino-1-(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide are not detailed in the provided papers, triazole derivatives generally exhibit properties that make them of interest in various fields. These properties can include high thermal and chemical stability, potential biological activity, and the ability to form diverse chemical structures through substitution reactions. The solubility, melting points, and other physical properties are typically determined experimentally and can vary widely depending on the specific substituents present on the triazole core.

科学研究应用

合成和结构分析

合成技术:该化合物及其类似物已通过多种方法合成。一种方法涉及使用钯和盐酸对相应的腈进行催化氢化。另一种方法包括酯化,然后进行还原和氧化步骤以生成各种衍生物 (Albert & Taguchi, 1973).

化学性质和反应:该化合物的化学性质,例如物理常数、质子化行为和与各种试剂的反应,已得到广泛研究。这些研究提供了对该化合物在不同化学条件下的行为的宝贵见解 (Albert & Trotter, 1979).

生物活性与应用

抗菌特性:该化合物的某些衍生物显示出有希望的抗菌活性。这包括对革兰氏阳性菌和革兰氏阴性菌以及致病酵母菌的中等至良好活性 (Pokhodylo 等人,2021).

肽模拟物和生物活性化合物:该化合物已用于肽模拟物和生物活性化合物的合成。例如,其衍生物已用于制备 HSP90 抑制剂,展示了其在治疗应用中的潜力 (Ferrini 等人,2015).

抗癌活性:一些三唑-4-甲酰胺衍生物,包括与 5-氨基-1-(2-氯苄基)-1H-1,2,3-三唑-4-甲酰胺相关的衍生物,已对其抗癌特性进行了评估。这些研究显示出对各种癌细胞系具有显着的活性,突出了其癌症治疗的潜力 (Pokhodylo 等人,2013).

未来方向

作用机制

Target of Action

It is known that similar compounds with an indole nucleus bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.

Mode of Action

Compounds with similar structures have been found to interact with their targets, leading to a variety of biological effects .

Biochemical Pathways

Indole derivatives, which share structural similarities with this compound, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that such compounds may affect a wide range of biochemical pathways.

Result of Action

Compounds with similar structures have been found to exhibit a range of biological activities , suggesting that this compound may have similar effects.

属性

IUPAC Name |

5-amino-1-[(2-chlorophenyl)methyl]triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN5O/c11-7-4-2-1-3-6(7)5-16-9(12)8(10(13)17)14-15-16/h1-4H,5,12H2,(H2,13,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNHMYRUNFIQMPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C(=C(N=N2)C(=O)N)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(piperidin-1-yl)methanone](/img/structure/B2503064.png)

![2-(4-methoxyphenyl)-8-methyl-2-(trifluoromethyl)-3H-[1,3,5]triazino[2,1-b][1,3]benzothiazol-4-one](/img/structure/B2503067.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(5-methyl-1,2-oxazol-3-yl)ethanediamide](/img/structure/B2503070.png)

![N-[3-(cyanomethoxy)phenyl]-2,4,5-trimethylfuran-3-carboxamide](/img/structure/B2503071.png)

![2-[4-(1,3-benzodioxol-5-ylmethylamino)quinazolin-2-yl]sulfanyl-N-butyl-N-methylacetamide](/img/structure/B2503073.png)

![3-[(Dimethylamino)methyl]-4-fluorobenzoic acid](/img/structure/B2503079.png)

![ethyl 2-[(5-{(E)-[4-(acetyloxy)phenyl]methylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)sulfanyl]acetate](/img/structure/B2503081.png)

![2-(2-methylphenoxy)-N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]acetamide](/img/structure/B2503082.png)

![7-benzyl-N-(2-fluorophenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2503084.png)

![N-benzyl-2-[(2-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2503085.png)